1-Ethoxy-2-methylcyclohexane-1-carbaldehyde 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520421
InChI: InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17520421

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde -

Specification

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 1-ethoxy-2-methylcyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3
Standard InChI Key OUYODZPXLYDWIY-UHFFFAOYSA-N
Canonical SMILES CCOC1(CCCCC1C)C=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethoxy-2-methylcyclohexane-1-carbaldehyde, reflects its stereochemical configuration. The cyclohexane ring is substituted at the 1-position with an ethoxy group (–OCH2_2CH3_3) and a carbaldehyde group (–CHO), while a methyl group (–CH3_3) occupies the 2-position. This arrangement creates a sterically hindered environment around the aldehyde moiety, influencing its reactivity in nucleophilic addition and oxidation reactions.

PropertyValue
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2
Molecular Weight170.25 g/mol
IUPAC Name1-ethoxy-2-methylcyclohexane-1-carbaldehyde
Canonical SMILESCCOC1(CCCCC1C)C=O
InChIKeyOUYODZPXLYDWIY-UHFFFAOYSA-N

Physicochemical Characteristics

While empirical data on melting/boiling points, solubility, and spectral properties (IR, 13C^{13}\text{C} NMR) are absent in available sources, the compound’s aldehyde group suggests moderate polarity. The ethoxy and methyl substituents likely enhance lipophilicity, making it soluble in organic solvents like diethyl ether or dichloromethane. Theoretical calculations using tools like COSMO-RS could predict partition coefficients (logP) and solubility parameters, but such analyses require further experimental validation.

Synthesis and Optimization

Primary Synthetic Route

The most documented synthesis involves acid-catalyzed condensation of 2-methylcyclohexanone with ethyl alcohol (ethanol). Under acidic conditions (e.g., H2_2SO4_4 or p-toluenesulfonic acid), the ketone undergoes nucleophilic attack by ethanol, forming a hemiacetal intermediate. Subsequent elimination and oxidation yield the carbaldehyde group. This method parallels the synthesis of simpler aldehydes but requires precise control of reaction conditions to avoid over-oxidation or polymerization.

Mechanistic Overview:

  • Hemiketal Formation: Protonation of 2-methylcyclohexanone’s carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by ethanol.

  • Dehydration: Acid-catalyzed elimination of water generates an oxonium ion.

  • Oxidation: The intermediate undergoes oxidation, likely via a Swern or Kornblum oxidation pathway, to install the aldehyde functionality.

Alternative Methodologies

Alternative approaches may include:

  • Grignard Reactions: Addition of ethylmagnesium bromide to a pre-functionalized cyclohexane derivative, followed by oxidation.

  • Protecting Group Strategies: Temporary protection of the aldehyde group during synthesis to prevent side reactions.

Applications in Organic Synthesis

As a Building Block

The compound’s aldehyde group serves as a versatile electrophile in:

  • Aldol Condensations: Formation of α,β-unsaturated carbonyl compounds for pharmaceuticals.

  • Reductive Amination: Synthesis of secondary amines for agrochemical intermediates.

  • Wittig Reactions: Generation of alkenes with defined stereochemistry.

Its steric bulk may favor selective reactions at the aldehyde site, reducing side reactions at the ethoxy or methyl groups.

Table 2: Comparative Analysis of Analogous Aldehydes

CompoundBioactivityReference
1-Ethoxy-3-methylcyclohexane-1-carbaldehydeAntibacterial (in vitro)
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthoneCytotoxic (A549, MDA-MB-435S)

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.

  • Biological Screening: Broad-spectrum assays against cancer cell lines, microbial strains, and viral targets.

  • Computational Modeling: DFT studies to predict reactivity and guide catalyst design.

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